1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole
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Overview
Description
1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzodiazole ring, which is fused with a sulfonyl group substituted with methoxy and dimethyl groups. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 1H-1,3-benzodiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions.
Scientific Research Applications
1-(4-Methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy and dimethyl groups contribute to the compound’s overall hydrophobicity and ability to penetrate biological membranes, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar compounds to 1-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazole include other benzodiazole derivatives and sulfonyl-containing compounds. For example:
1-(4-Methoxyphenyl)-1H-1,3-benzodiazole: Lacks the dimethyl groups, resulting in different chemical and biological properties.
1-(4-Chlorobenzenesulfonyl)-1H-1,3-benzodiazole: Substitution of the methoxy group with a chlorine atom alters its reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-9-16(12(2)8-15(11)21-3)22(19,20)18-10-17-13-6-4-5-7-14(13)18/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXRVPVHHMAKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C=NC3=CC=CC=C32)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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